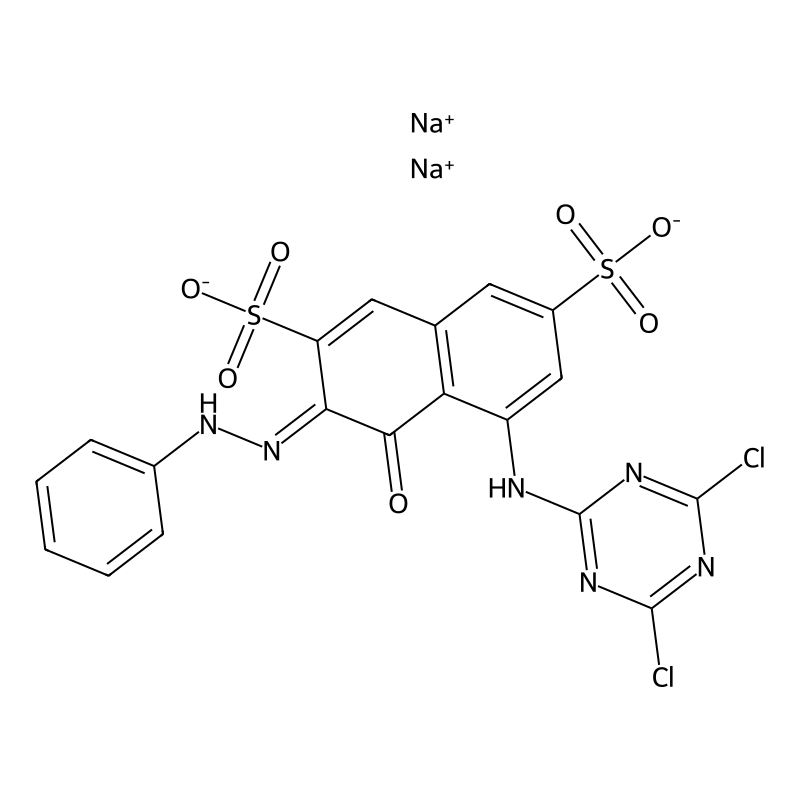

C.I. Reactive red 2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

C.I. Reactive Red 2, widely known as Procion Red MX-5B, is a highly reactive dichlorotriazine (DCT) azo dye. In industrial procurement, it is primarily valued for its ability to form covalent bonds with cellulosic fibers under cold dyeing conditions (30–40 °C), significantly reducing energy consumption compared to hot-dyeing alternatives. Beyond textile processing, its specific structural motifs—comprising a labile dichlorotriazine ring and a sulfonated naphthylazo core—make it a critical ligand in dye-affinity chromatography for protein purification (e.g., IgG and dehydrogenases) and a benchmark substrate in environmental engineering for evaluating advanced oxidation processes (AOPs) and biodegradation systems [1].

Procurement Fit

Substituting C.I. Reactive Red 2 with other red reactive dyes, such as monochlorotriazine (MCT) or vinyl sulfone variants, fundamentally alters process thermodynamics and binding kinetics. For textile and material science applications, replacing a dichlorotriazine (DCT) dye with an MCT dye like C.I. Reactive Red 120 forces a shift from cold pad-batch processing to high-temperature exhaustion (80–90 °C), drastically increasing thermal energy costs and altering alkali dosing requirements. In biochemical applications, the specific spatial arrangement of the dichlorotriazine group and sulfonate moieties in Procion Red MX-5B dictates its binding affinity for target protein domains; substituting it with Cibacron Blue or other reactive dyes leads to altered elution profiles and reduced purification yields for target immunoglobulins and enzymes [1].

Substitution Risk

Thermal Processability: Fixation Temperature vs. Monochlorotriazine Dyes

C.I. Reactive Red 2 features a labile dichlorotriazine reactive group, allowing for rapid covalent fixation to cellulosic hydroxyl groups at low temperatures. Comparative dyeing profiles demonstrate that Reactive Red 2 achieves peak fixation at 30–40 °C. In contrast, monochlorotriazine (MCT) analogs, such as C.I. Reactive Red 120, require elevated temperatures of 80–90 °C to achieve comparable fixation yields [1]. This 50 °C differential translates to substantial thermal energy savings in continuous or semi-continuous pad-batch procurement workflows.

| Evidence Dimension | Optimal Fixation Temperature |

| Target Compound Data | 30–40 °C |

| Comparator Or Baseline | 80–90 °C (C.I. Reactive Red 120) |

| Quantified Difference | ~50 °C reduction in process temperature |

| Conditions | Cellulosic fiber exhaustion and pad-batch dyeing |

Selecting the DCT dye over an MCT analog allows manufacturers to utilize cold pad-batch dyeing, drastically cutting energy overhead and preventing thermal degradation of sensitive substrates.

Affinity Chromatography: IgG Binding Capacity vs. Alternative Dye Ligands

In the development of dye-ligand affinity chromatography matrices, Procion Red MX-5B (Reactive Red 2) demonstrates high adsorption capacity for human Immunoglobulin G (IgG) under specific buffer conditions. When immobilized on an epoxide chitosan/alginate matrix, Procion Red MX-5B achieved an IgG adsorption capacity of 120.0 mg/g in TRIS-HCl buffer (pH 7.2). Under identical conditions, the closely related dye Reactive Red 120 achieved a lower capacity of 80.0 mg/g [1]. This quantitative advantage makes it a highly effective ligand for non-Protein A antibody purification workflows.

| Evidence Dimension | IgG Adsorption Capacity |

| Target Compound Data | 120.0 mg/g |

| Comparator Or Baseline | 80.0 mg/g (Reactive Red 120) |

| Quantified Difference | 50% higher binding capacity |

| Conditions | Immobilized on epoxide chitosan/alginate matrix, TRIS-HCl buffer (pH 7.2) |

Higher binding capacity directly translates to smaller column volumes and higher throughput in downstream biomanufacturing of antibodies.

Environmental Remediation Benchmarking: Decolorization Efficiency in Bioreactors

C.I. Reactive Red 2 is frequently utilized as a benchmark azo dye to evaluate the efficacy of advanced biological and chemical degradation systems. In continuous bioreactor systems utilizing natural biomaterials (e.g., rice husks), Reactive Red 2 demonstrated highly efficient decolorization, achieving over 85% color reduction at a hydraulic retention time of 28.4 hours, even at elevated feed concentrations of 100–250 mg/L [1]. Its specific degradation kinetics, driven by the cleavage of its azo bonds and dichlorotriazine ring, provide a consistent baseline for calibrating anaerobic/aerobic sequential processes compared to more recalcitrant anthraquinone or complex poly-azo dyes.

| Evidence Dimension | Decolorization Efficiency |

| Target Compound Data | >85% color reduction |

| Comparator Or Baseline | Recalcitrant anthraquinone dyes (e.g., Reactive Blue 4) |

| Quantified Difference | Faster and more complete azo bond cleavage under anaerobic conditions |

| Conditions | Continuous bioreactor, 28.4h HRT, 100-250 mg/L initial concentration |

For researchers and engineers designing wastewater treatment facilities, using Reactive Red 2 provides a standardized, highly responsive model pollutant for validating degradation kinetics.

Cold Pad-Batch Dyeing of Cellulosic Fibers

Directly leveraging the low-temperature fixation data (30–40 °C) established in Section 3, C.I. Reactive Red 2 is procured for industrial textile facilities looking to minimize thermal energy consumption compared to high-temperature MCT dyes [1].

Dye-Ligand Affinity Chromatography for Antibody Purification

Based on its 120.0 mg/g IgG binding capacity, Procion Red MX-5B is utilized by biopharmaceutical laboratories to develop cost-effective, high-yield, non-Protein A purification matrices for immunoglobulins [1].

Standardization of Advanced Oxidation and Bioremediation Assays

Due to its documented >85% decolorization efficiency under standard bioreactor conditions, this dye is procured by environmental engineering laboratories to calibrate and validate the efficiency of novel Fenton, ozone, or microbial degradation systems [1].

Application Fit

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 48 companies with hazard statement code(s):;

H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H412 (11.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

17804-49-8

General Manufacturing Information

Explore Compound Types